Oxetol

Description

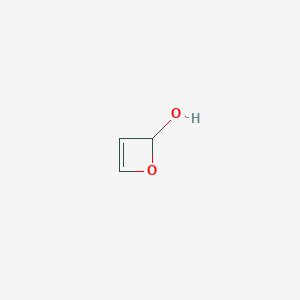

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4O2 |

|---|---|

Molecular Weight |

72.06 g/mol |

IUPAC Name |

2H-oxet-2-ol |

InChI |

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H |

InChI Key |

IPOSFAPCKXLPCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC1O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for Oxetol (Oxcarbazepine)

Various synthetic routes have been developed for the preparation of Oxcarbazepine (B1677851), aiming for improved yields, purity, and economic viability. derpharmachemica.comresearchgate.net

Total Synthesis Pathways

Total synthesis pathways for Oxcarbazepine often begin with the formation of the dibenzazepine (B1670418) core, which is the central tricyclic structure. One common approach involves starting from o-nitrotoluene through a multi-step sequence. ingentaconnect.com Another strategy involves using iminostilbene (B142622) as a precursor, given its structural similarity to carbamazepine (B1668303) and Oxcarbazepine. ingentaconnect.com

Specific synthetic steps described in the literature include the formation of 2-(2-phenylamino)benzene acetic acid, followed by cyclization to form the 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine ring system. derpharmachemica.comresearchgate.net The carboxamide group is typically introduced in a later step, often by converting an intermediate into a carboxamide derivative. smolecule.com One method involves the reaction of 10-methoxy-5H-dibenz[b,f]azepine-5-carbonyl chloride with ammonia (B1221849). newdrugapprovals.org Another approach utilizes a Friedel-Crafts cyclization strategy starting from 1,3-dihydro-1-phenyl-2H-indol-2-one to construct the tricyclic framework. researchgate.net Palladium-catalyzed sequential N-arylations have also been explored for the synthesis of the dibenzazepine core. researchgate.net

An improved process for the preparation of Oxcarbazepine involves reacting 10-methoxyiminostilbene (B195700) with alkali metal cyanates in the presence of an α-hydroxy acid, followed by hydrolysis. google.com

Stereoselective Synthesis Approaches

While Oxcarbazepine itself does not have a chiral center at the ketone position, its primary active metabolite, MHD, does. Stereoselective synthesis approaches primarily focus on the preparation of the enantiomers of MHD, particularly the (S)-enantiomer, which is also known as Eslicarbazepine. scispace.comjmb.or.kr

Asymmetric reduction of Oxcarbazepine is a key strategy for the stereoselective synthesis of (S)-Licarbazepine (S)-MHD. This can be achieved using biocatalytic methods, such as asymmetric reduction with interface-assembled carbonyl reductase in a biphasic system, using ethanol (B145695) as a co-substrate. jmb.or.krpreprints.org Compared to chemical methods, biotransformation offers advantages in terms of mild conditions, high conversion, and excellent stereoselectivity. preprints.org

Deuterium-Labeled this compound (Oxcarbazepine-D4) Synthesis

Deuterium-labeled Oxcarbazepine, such as Oxcarbazepine-D4, is synthesized for use as an internal standard in analytical and pharmacokinetic studies. veeprho.comcaymanchem.com This stable isotope labeling allows for precise quantification of Oxcarbazepine in biological samples using techniques like mass spectrometry and liquid chromatography. veeprho.com

Oxcarbazepine-D4 is a deuterium-labeled analog of Oxcarbazepine. veeprho.commedchemexpress.com The deuterium (B1214612) atoms are typically incorporated at specific positions within the molecule. For Oxcarbazepine-D4, the deuterium labeling is often at the 1, 2, 3, and 4 positions of one of the phenyl rings. caymanchem.com The synthesis involves incorporating deuterium during the construction of the molecule or through specific deuteration reactions on a precursor or Oxcarbazepine itself.

Synthesis of Monohydroxy Metabolite (MHD) and Other Metabolites

Oxcarbazepine is rapidly metabolized in the body, primarily to its active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine. smolecule.commedrxiv.orgnih.gov MHD is largely responsible for the anticonvulsant effects of Oxcarbazepine. smolecule.comnih.gov

The synthesis of MHD is crucial for research, analytical standards, and the development of related compounds like Eslicarbazepine acetate, which is a prodrug of (S)-MHD. jmb.or.krark-tdm.com MHD is typically formed in vivo by the reduction of the 10-oxo group of Oxcarbazepine by cytosolic enzymes. medrxiv.org In vitro synthesis of MHD can be achieved through the reduction of Oxcarbazepine. researchgate.net This reduction yields a racemic mixture of (R)- and (S)-MHD, although the (S)-enantiomer is often present in a higher ratio in biological systems or is the target for specific synthesis due to its pharmacological activity. ark-tdm.com

Other metabolites of Oxcarbazepine include the inactive 10,11-dihydroxy derivative (DHD), which is formed from MHD through further oxidation. medrxiv.orgark-tdm.com MHD is also primarily cleared via glucuronic acid conjugation, forming MHD-glucuronide metabolites. medrxiv.orgdrugbank.com

Synthesis of these metabolites is important for understanding the metabolic fate of Oxcarbazepine and for developing analytical methods to monitor their levels. nih.govresearchgate.net For instance, 10-MHD has been synthesized and characterized for use in HPLC methods for plasma quantification. researchgate.net

Exploration of Novel Analogues and Related Chemical Structures

Research into novel analogues and related chemical structures of Oxcarbazepine is driven by the search for compounds with improved efficacy, safety, or pharmacokinetic profiles. Given the success of the dibenzazepine core in CNS-acting drugs, modifications to this structure and its substituents are actively explored. ingentaconnect.comrsc.org

Structure-Activity Relationship (SAR) Investigations of Analogues

Structure-Activity Relationship (SAR) investigations aim to understand how changes in the chemical structure of Oxcarbazepine and its analogues affect their biological activity, particularly anticonvulsant properties. researchgate.netnih.gov These studies help guide the design and synthesis of new compounds with desired pharmacological profiles.

Studies have explored modifications at various positions of the Oxcarbazepine structure. For example, the oxygen group at the 10th position and the NH2 group at the 5th position have been altered with different groups, such as methoxy, benzyl, piperazine, dimethylamine, and methylamine, to evaluate their impact on anticonvulsant activity. researchgate.net

SAR studies of carbamazepine derivatives, which are structurally related to Oxcarbazepine, provide insights into the importance of different parts of the molecule. For instance, the presence of the dibenzazepine ring system is crucial for activity. gpatindia.com Modifications to the carboxamide group and substituents on the aromatic rings can influence activity and toxicity. gpatindia.com

SAR models have also been developed to predict various properties of drug molecules, including those structurally related to Oxcarbazepine, based on their chemical structures. figshare.comnih.govnih.gov These models utilize molecular descriptors to correlate structural features with biological activities or other properties.

Oxazole-Based Chemical Modifications

Derivatization studies exploring the chemical space around the Oxcarbazepine scaffold have included modifications leading to fused heterocyclic systems. One such area involves the synthesis of oxazole-fused analogues. A reported method utilizes the oxime derivative of Oxcarbazepine, 10-(Hydroxyimino)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, as a key intermediate. guidechem.com This oxime can participate in cyclocondensation reactions to form the oxazole (B20620) ring system fused to the dibenzazepine core. guidechem.com For instance, the reaction of the oxime with benzoyl chloride in the presence of pyridine (B92270) in chlorobenzene (B131634) at elevated temperatures (132 °C) has been shown to yield the oxazole analogue, 2-Phenyl-8H- wikipedia.orgnih.govoxazolo[4,5-d]dibenzo[b,f]azepine-8-carboxamide. guidechem.com This approach demonstrates the potential for utilizing the inherent reactivity of the α-enolizable ketone present in Oxcarbazepine for heteroannulation reactions. guidechem.com

Process Chemistry Innovations in this compound (Oxcarbazepine) Production

Significant efforts in process chemistry have been directed towards developing improved and industrially viable routes for Oxcarbazepine synthesis. These innovations often aim to enhance yield, purity, safety, and environmental sustainability compared to earlier methods.

One common strategy involves starting from 10-methoxyiminostilbene (10-methoxy-5H-dibenz[b,f]azepine). ontosight.aiuni.lumims.comwikidata.orgnewdrugapprovals.orgnih.govindiamart.comzhanggroup.org A process described involves reacting 10-methoxyiminostilbene with an alkali metal cyanate (B1221674) and an α-hydroxy acid to yield 10-methoxy carbamazepine (10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide), followed by hydrolysis in the presence of an acid to produce Oxcarbazepine. wikidata.orgnewdrugapprovals.org Preferred α-hydroxy acids in this process include glycolic acid, lactic acid, citric acid, tartaric acid, and mandelic acid, with mandelic acid being particularly preferred. wikidata.orgnewdrugapprovals.org Hydrolysis of 10-methoxy carbamazepine can be carried out using organic acids such as oxalic acid. wikidata.org

Another approach to Oxcarbazepine synthesis begins with carbamazepine, a structurally related compound. wikipedia.org This route typically involves epoxidation of carbamazepine to form an epoxide intermediate, followed by ring-opening and subsequent oxidation to yield the desired keto functionality of Oxcarbazepine. wikipedia.org

Alternative synthetic pathways have also been explored. One novel industrial process starts from 1,3-dihydro-1-phenyl-2H-indol-2-one and involves an electrophilic ring closure reaction of a benzeneacetic acid derivative in polyphosphoric acid. nih.gov This process is noted for avoiding halogenated solvents and being suitable for standard production equipment. nih.gov

Furthermore, methods starting from 2-(phenylamino) benzene (B151609) acetic acid have been investigated, involving steps such as the formation of the dibenzazepine core and subsequent functionalization to introduce the carboxamide group. nih.govguidetopharmacology.org Research findings indicate that modified routes can offer good yields and acceptable purity while potentially avoiding costly raw materials and complicated procedures. nih.govguidetopharmacology.org For example, the formation of 2-(phenylamino) benzene acetic acid has been reported with an 88% yield. guidetopharmacology.org The subsequent formation of 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine from 2-(phenylamino) benzene acetic acid using polyphosphoric acid in chloroform (B151607) under reflux conditions has also been detailed. guidetopharmacology.org

Innovations in process chemistry also include the development of methods utilizing 5-cyano-11-nitro-5H dibenzoazepine as a starting material, involving reduction and hydrolysis steps to obtain Oxcarbazepine with high purity and yield suitable for commercial production. nih.govmims.com

The optimization of reaction conditions, including temperature, solvent selection, and reagent stoichiometry, is a crucial aspect of process chemistry to maximize yield and purity in industrial-scale synthesis. wikipedia.org

| Synthetic Route / Key Step | Starting Material(s) | Key Intermediate(s) | Key Reagents / Conditions | Reported Yield (if available) | Source |

| Friedel-Crafts Cycliacylation | 2-(N-phenyl-N-tosylamino)phenyl acetic acid derivatives | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine | AlCl₃/CH₃NO₂ or AlCl₃ in CH₂Cl₂, P₂O₅ in toluene | Good yields | nih.govwikipedia.org |

| Carbamazepine Transformation | Carbamazepine | Epoxide intermediate, Alcohol intermediate | Peroxyacetic acid, Metal catalyst, Hydrogen donor or gaseous hydrogen, Oxidation | Not specified | wikipedia.org |

| 10-Methoxyiminostilbene Route | 10-methoxyiminostilbene | 10-methoxy carbamazepine | Alkali metal cyanate, α-hydroxy acid, Acid hydrolysis (e.g., oxalic acid) | Improved yield and quality | wikidata.orgnewdrugapprovals.org |

| Novel Industrial Process | 1,3-dihydro-1-phenyl-2H-indol-2-one | 2-[(methoxycarbonyl)phenylamino]benzeneacetic acid methyl ester | Electrophilic ring closure with polyphosphoric acid | Not specified | nih.gov |

| Route from 2-(phenylamino) benzene acetic acid | 2-(phenylamino) benzene acetic acid | 10-oxo-10,11-dihydro-5H-dibenz (b,f)-azepine | Polyphosphoric acid (PPA) in chloroform, Reflux (10-12 hrs) | 88% (for the starting acid), 90% (for carbonyl chloride intermediate) guidetopharmacology.org | nih.govguidetopharmacology.org |

| Route from 5-cyano-11-nitro-5H dibenzoazepine | 5-cyano-11-nitro-5H dibenzoazepine | Not specified | Raney nickel catalyst, Hydrogen (2-20 atm), Organic solvent, HCl hydrolysis (20-36.5 wt%) | High yield | nih.govmims.com |

Table 1: Summary of Selected Oxcarbazepine Synthetic Approaches and Key Steps

These diverse synthetic methodologies and ongoing process chemistry innovations highlight the continued efforts to optimize the production of this compound for various applications.

Molecular Mechanism of Action and Cellular Pharmacology

Elucidation of Voltage-Gated Sodium Channel Interactions

The primary mechanism of action attributed to oxcarbazepine (B1677851) and its active metabolite, MHD, is the blockade of voltage-sensitive sodium channels pharmacompass.comcambridge.orgmedeasy.healthannapurnapharmacy.comosudpotro.commedeasy.healthnih.govdrugs.comaap.orgfda.govtruemeds.intruemeds.inmedscape.comtruemeds.indrugbank.com. These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons drugbank.comnih.govfrontiersin.org. By interacting with these channels, MHD influences neuronal excitability.

Ligand-Channel Binding Kinetics and Thermodynamics

Studies indicate that oxcarbazepine and MHD are thought to inhibit neuronal activity by binding to the inactive state of voltage-gated sodium channels pharmacompass.comdrugbank.com. This binding prolongs the period during which the channel is unavailable for activation, thereby limiting sustained high-frequency firing pharmacompass.comdrugbank.com. The kinetics of drug binding to voltage-gated sodium channels can vary depending on factors such as the specific voltage protocol applied nih.govnih.gov. Some research suggests that inactive state blockers, such as MHD is thought to be, can exhibit different kinetic profiles compared to open state blockers under varying voltage conditions nih.govnih.govplos.org.

Allosteric Modulation Studies

While the primary interaction is described as a blocking mechanism, the concept of allosteric modulation of voltage-gated sodium channels is an area of ongoing research for developing isoform-selective therapeutics nih.govnih.gov. Allosteric sites are distinct from the main ion conduction pore and can influence channel function by altering channel conformation or gating kinetics nih.govfrontiersin.orgdepthofbiology.com. Some evidence suggests possible overlapping binding sites between certain sodium channel blockers and neurotoxins like batrachotoxin, which can allosterically modulate channel behavior nih.gov. However, detailed research specifically characterizing the allosteric modulation of sodium channels by MHD is not extensively described in the provided information.

Biophysical Characterization of Channel Blockade

The blockade of voltage-gated sodium channels by MHD is described as voltage-sensitive cambridge.orgmedeasy.healthannapurnapharmacy.comosudpotro.commedeasy.healthnih.govdrugs.comaap.orgfda.govtruemeds.intruemeds.inmedscape.comtruemeds.in. This interaction leads to the stabilization of hyperexcited neural membranes cambridge.orgmedeasy.healthannapurnapharmacy.comosudpotro.commedeasy.healthdrugs.comaap.orgfda.govtruemeds.intruemeds.inmedscape.comtruemeds.in. The mechanism is thought to involve binding preferentially to the inactivated state of the channel pharmacompass.comdrugbank.com. This state-dependent binding is a common characteristic of many sodium channel blocking anticonvulsants plos.org. The consequence of this blockade is a reduction in the influx of sodium ions necessary for generating action potentials nih.gov.

Investigations into Neuronal Hyperexcitability Modulation

Neuronal hyperexcitability is a hallmark of various neurological disorders, including epilepsy, and is characterized by excessive and synchronized firing of neurons miami.edufrontiersin.org. Oxetol, through the action of MHD, modulates this hyperexcitable state.

Inhibition of Repetitive Neuronal Firing Mechanisms

A key effect of MHD's interaction with voltage-gated sodium channels is the inhibition of repetitive neuronal firing cambridge.orgmedeasy.healthannapurnapharmacy.comosudpotro.commedeasy.healthnih.govdrugs.comaap.orgfda.govtruemeds.intruemeds.inmedscape.comtruemeds.in. By blocking sodium channels, particularly in their inactive state, MHD limits the ability of neurons to fire repeatedly in response to sustained depolarization pharmacompass.comdrugbank.comnih.gov. This action is considered crucial for the antiseizure effects of the compound cambridge.orgdrugs.comaap.orgfda.gov.

Neurotransmitter System Interactions

Glutamate (B1630785) Release Inhibition Pathways

Oxcarbazepine and its metabolite are believed to inhibit the release of excitatory neurotransmitters such as glutamate nih.govoup.comnih.govnih.govuc.ptcapes.gov.br. This inhibition is thought to be a consequence of their primary action on voltage-gated sodium channels nih.govnih.govuc.pt. Studies in hippocampal synaptosomes have shown that oxcarbazepine inhibits glutamate release evoked by stimuli that act via sodium channels nih.govuc.ptcapes.gov.br. However, under conditions where sodium channels are inactivated, oxcarbazepine did not inhibit glutamate release, suggesting that the effect is mediated through sodium channel blockade rather than direct effects on calcium channels or glutamate transporters involved in exocytotic release nih.govuc.pt.

GABA System Modulation

Oxcarbazepine is thought to enhance inhibitory synaptic transmission by increasing the activity of GABA, the main inhibitory neurotransmitter in the brain patsnap.compatsnap.com. This enhancement further contributes to reducing neuronal excitability patsnap.com. However, research in genetic absence epileptic rats suggests a more nuanced interaction. In these studies, oxcarbazepine, but notably not its active metabolite MHD, potentiated GABA(A) receptor current and aggravated absence seizures nih.govnih.govresearchgate.net. This indicates that the parent drug may have a more significant direct interaction with GABA(A) receptors compared to MHD nih.gov.

Metabolite-Driven Activity Profiles

Oxcarbazepine functions as a prodrug, with its pharmacological activity primarily mediated by its metabolite, MHD wikipedia.orgsahpra.org.zawikiwand.commims.com.

Metabolite-Driven Activity Profiles

Role of Monohydroxy Derivative (MHD) in Pharmacological Activity

Oxcarbazepine is rapidly and extensively metabolized to its primary metabolite, MHD drugbank.comwikipedia.orgnih.govresearchgate.netresearchgate.netnih.govsahpra.org.zafda.govmedscape.com. MHD is responsible for the majority of the anti-epileptic activity attributed to oxcarbazepine drugbank.comnih.govresearchgate.netresearchgate.netnih.govsahpra.org.zawikiwand.comfda.govmedscape.commims.com. MHD exists in significantly higher concentrations in plasma compared to the parent drug drugbank.com. The formation of MHD is stereoselective, resulting in two enantiomers, S-(+)-MHD and R-(-)-MHD ucl.ac.uknih.govpharmgkb.org. While the formation shows a predominance of the (S)-enantiomer (approximately 80% S-MHD to 20% R-MHD in plasma), both enantiomers are considered to possess similar antiepileptic properties drugbank.comresearchgate.netucl.ac.uknih.govpharmgkb.org.

Comparative Molecular Mechanisms of this compound (Oxcarbazepine) and MHD

Both oxcarbazepine and MHD are understood to exert their primary antiseizure effects by blocking voltage-sensitive sodium channels drugbank.comwikipedia.orgresearchgate.netsahpra.org.zawikiwand.comfda.govmedscape.commims.compatsnap.compatsnap.com. This shared mechanism underlies their role in stabilizing neuronal membranes and inhibiting repetitive firing drugbank.comwikipedia.orgresearchgate.netsahpra.org.zawikiwand.comfda.govmims.compatsnap.compatsnap.com. However, distinctions exist in their interaction with the GABAergic system. As mentioned, studies suggest that the parent compound, oxcarbazepine, shows a more notable potentiation of GABA(A) receptor current compared to MHD nih.govnih.govresearchgate.net. This difference in GABA(A) modulation might explain observed effects, such as the potential for oxcarbazepine (but not MHD) to aggravate absence seizures in certain models nih.gov.

Enzyme Interaction and Metabolic Pathway Research

Oxcarbazepine undergoes rapid and extensive metabolism, primarily in the liver drugbank.comwikipedia.orgnih.govsahpra.org.zafda.gov.

The main metabolic pathway involves the reduction of oxcarbazepine by cytosolic enzymes, specifically members of the aldo-keto reductase family (including AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3), to form the active metabolite MHD drugbank.comsahpra.org.zafda.govfda.govpharmgkb.orgnih.gov. This reductive metabolism is the predominant pathway for the conversion of the parent drug to its active form drugbank.comsahpra.org.zafda.govpharmgkb.orgnih.gov.

MHD is subsequently metabolized further, primarily through conjugation with glucuronic acid drugbank.comwikipedia.orgucl.ac.uksahpra.org.zafda.govpharmgkb.orgnih.gov. This glucuronidation pathway is the main route for the elimination of MHD from the body ucl.ac.ukpharmgkb.orgnih.gov.

A minor metabolic pathway for MHD involves oxidation to a pharmacologically inactive metabolite, the 10,11-dihydroxy derivative (DHD) drugbank.comwikipedia.orgucl.ac.uksahpra.org.zafda.govpharmgkb.org. This inactive metabolite accounts for a small percentage (less than 4%) of the administered dose drugbank.comwikipedia.orgucl.ac.uksahpra.org.zafda.govpharmgkb.org.

Enzyme Interaction and Metabolic Pathway Research

Cytochrome P450 System Modulation Mechanisms (e.g., CYP2C19 inhibition, CYP3A4 induction)

This compound and its active metabolite, MHD, exhibit modulation effects on the cytochrome P450 (CYP) enzyme system, although generally to a lesser extent than carbamazepine (B1668303). pharmgkb.orgelsevier.esnih.govnih.gov

MHD is identified as an inhibitor of CYP2C19. wikipedia.orgmedeasy.healthnih.govmims.com This inhibition can potentially lead to increased plasma concentrations of drugs primarily metabolized by CYP2C19, such as phenytoin (B1677684) and phenobarbital, particularly when this compound is administered at higher doses. medeasy.healthnih.govmims.compillintrip.com Studies have shown that at this compound doses exceeding 1200 mg/day, phenytoin plasma levels can increase by up to 40%. nih.govmims.compillintrip.com

This compound and MHD are considered weak inducers of CYP3A4 and CYP3A5 enzymes. wikipedia.orgelsevier.esmims.comnih.gov These enzymes are involved in the metabolism of numerous medications, including certain calcium channel blockers, immunosuppressants, and oral contraceptives. wikipedia.orgmims.com While the induction of CYP3A4/5 by this compound is generally less pronounced than that of carbamazepine, it can still result in decreased plasma concentrations of co-administered drugs that are substrates of these enzymes. wikipedia.orgelsevier.esmims.comdrugs.comresearchgate.net The clinical significance of CYP3A4/5 induction by this compound at therapeutic doses is sometimes debated, with some literature suggesting it may be mild and ignorable, while other studies indicate it can be clinically relevant, especially at doses ≥1500 mg/day. elsevier.es

A summary of CYP modulation by this compound and MHD is presented in the table below:

| Enzyme | Modulation Effect | Clinical Relevance |

| CYP2C19 | Inhibition (potent by MHD) wikipedia.orgmedeasy.healthnih.govmims.com | Potential for increased plasma levels of CYP2C19 substrates (e.g., phenytoin, phenobarbital), especially at high this compound doses. medeasy.healthnih.govmims.compillintrip.com |

| CYP3A4/5 | Induction (weak) wikipedia.orgelsevier.esmims.comnih.gov | Potential for decreased plasma levels of CYP3A4/5 substrates (e.g., oral contraceptives, certain calcium channel blockers), particularly at higher this compound doses. wikipedia.orgelsevier.esmims.comdrugs.comresearchgate.net |

| Other CYPs (e.g., CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP4A9, CYP4A11) | Little or no inhibition fda.govdrugs.com | Low likelihood of significant interactions with drugs metabolized by these enzymes. fda.govdrugs.com |

Glucuronic Acid Conjugation Pathways of Metabolites

This compound is rapidly and extensively metabolized following oral administration, primarily to its pharmacologically active metabolite, MHD. drugbank.compharmacompass.comfda.govfda.gov.ph This conversion occurs mainly through reduction by cytosolic enzymes in the liver, specifically members of the aldo-keto reductase family. drugbank.compharmgkb.orgnih.govnih.govpharmacompass.com MHD exists as a racemate of (S)-MHD and (R)-MHD, with (S)-MHD being more abundant. drugbank.compharmgkb.orgechemi.com

The major elimination pathway for MHD is conjugation with glucuronic acid. drugbank.comwikipedia.orgpharmgkb.orgnih.govpharmacompass.comfda.govfda.gov.phechemi.comnih.govdrugbank.com This process, known as glucuronidation, is mediated by UDP-glucuronyltransferase (UGT) enzymes and results in the formation of glucuronide conjugate metabolites. nih.govdrugbank.comdepthofbiology.com These glucuronides are highly water-soluble and are predominantly excreted in the urine. drugbank.compharmgkb.orgfda.govfda.gov.phechemi.comdrugbank.com Approximately 49% of an administered this compound dose is excreted as MHD glucuronide metabolites in the urine. drugbank.comfda.govfda.gov.ph

A smaller proportion of MHD undergoes oxidation to form the pharmacologically inactive 10,11-dihydroxy derivative (DHD). drugbank.compharmgkb.orgpharmacompass.comfda.govfda.gov.phechemi.comnih.gov This metabolite accounts for approximately 3% of the urinary excretion products. drugbank.comfda.govfda.gov.ph Direct conjugation of the parent drug, this compound, with glucuronic acid is a minor metabolic pathway. pharmacompass.comdrugbank.com

The metabolic fate of this compound is summarized in the following table:

| Compound/Pathway | Fate | Approximate Contribution to Urinary Excretion |

| This compound (Parent Drug) | Reduced to MHD drugbank.compharmgkb.orgnih.govnih.govpharmacompass.com | < 1% (unchanged) drugbank.comfda.govfda.gov.ph |

| MHD (Active Metabolite) | Glucuronidation drugbank.comwikipedia.orgpharmgkb.orgnih.govpharmacompass.comfda.govfda.gov.phechemi.comnih.govdrugbank.com | ~49% (MHD glucuronides) drugbank.comfda.govfda.gov.ph |

| Oxidation to DHD drugbank.compharmgkb.orgpharmacompass.comfda.govfda.gov.phechemi.comnih.gov | ~3% (DHD) drugbank.comfda.govfda.gov.ph | |

| Unchanged MHD | ~27% drugbank.comfda.govfda.gov.ph | |

| This compound Conjugates (minor pathway) | Glucuronidation pharmacompass.comdrugbank.com | ~13% (conjugated oxcarbazepine) drugbank.comfda.govfda.gov.ph |

Comparative Metabolic Pathway Analysis with Carbamazepine

This compound is a structural derivative of carbamazepine, but key differences in their metabolic pathways contribute to different pharmacokinetic and drug interaction profiles. drugbank.comnih.govwikipedia.orgpharmgkb.orgnih.gov

A significant distinction lies in the initial metabolic step. While carbamazepine is primarily metabolized through oxidative pathways mediated by the cytochrome P450 system, particularly CYP3A4, this compound undergoes rapid reduction by cytosolic enzymes to form MHD. pharmgkb.orgnih.govnih.govresearchgate.netpharmacompass.comturkishneurosurgery.org.traap.org This reductive metabolism of this compound is less dependent on the CYP450 system compared to the oxidative metabolism of carbamazepine. nih.govpharmgkb.orgnih.govnih.govdroracle.ai

Furthermore, a major metabolic pathway for carbamazepine involves the formation of an epoxide metabolite, carbamazepine-10,11-epoxide. This epoxide is pharmacologically active and is thought to contribute to some of the adverse effects associated with carbamazepine. Unlike carbamazepine, this compound's metabolism largely avoids the formation of a significant epoxide metabolite, which is considered a beneficial implication of its metabolic characteristics. wikipedia.orgsdbidoon.com

In terms of enzyme modulation, both compounds can influence CYP enzymes, but their potential differs. Carbamazepine is known as a potent inducer of various CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, as well as glucuronyl transferases. elsevier.esresearchgate.netturkishneurosurgery.org.trnih.govmdpi.com This strong induction can lead to significant interactions with co-administered drugs metabolized by these pathways. researchgate.netturkishneurosurgery.org.trnih.gov In contrast, this compound and MHD are considered weak inducers of CYP3A4/5 and inhibitors of CYP2C19. wikipedia.orgelsevier.esnih.govmims.comnih.gov The inductive effects of this compound are generally less pronounced than those of carbamazepine. elsevier.esnih.govresearchgate.net

Another difference is the phenomenon of autoinduction. Carbamazepine is known to induce its own metabolism, leading to decreased plasma concentrations over time with continued administration. elsevier.esnih.gov this compound, however, has not been observed to cause autoinduction of its metabolism. elsevier.esnih.govnih.govmims.comnih.govdrugs.comaap.org

The primary elimination of MHD, the active metabolite of this compound, occurs via glucuronidation, a pathway that is generally less susceptible to drug interactions compared to CYP-mediated metabolism. nih.govnih.govdroracle.ai While carbamazepine also undergoes glucuronidation, its significant reliance on CYP-mediated oxidation for the formation of its active epoxide metabolite distinguishes it from this compound's metabolic profile.

The comparative metabolic characteristics are summarized below:

| Feature | This compound | Carbamazepine |

| Initial Metabolism | Reduction by cytosolic enzymes to MHD drugbank.compharmgkb.orgnih.govnih.govpharmacompass.com | Oxidation via CYP enzymes (mainly CYP3A4) researchgate.netturkishneurosurgery.org.tr |

| Active Metabolite | MHD (primarily) drugbank.comwikipedia.orgmedeasy.health | Carbamazepine-10,11-epoxide (active) |

| Epoxide Formation | Minimal wikipedia.orgsdbidoon.com | Significant sdbidoon.com |

| CYP3A4 Induction | Weak wikipedia.orgelsevier.esmims.comnih.gov | Potent elsevier.esresearchgate.netturkishneurosurgery.org.trnih.govmdpi.com |

| CYP2C19 Inhibition | Yes (by MHD) wikipedia.orgmedeasy.healthnih.govmims.com | Induction nih.govmdpi.com |

| Autoinduction | No elsevier.esnih.govnih.govmims.comnih.govdrugs.comaap.org | Yes elsevier.esnih.gov |

| Major Elimination Pathway for Active Metabolite | Glucuronidation of MHD drugbank.comwikipedia.orgpharmgkb.orgnih.govpharmacompass.comfda.govfda.gov.phechemi.comnih.govdrugbank.com | Further metabolism of epoxide and glucuronidation |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Methodologies

Chromatographic techniques are widely used for the separation, identification, and quantification of Oxetol and its related substances. These methods leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. Numerous HPLC methods have been developed and validated for the determination of this compound in various matrices, including bulk drug and pharmaceutical formulations akjournals.comasianpubs.orgakjournals.comjyoungpharm.orgnih.govresearchgate.netasianpharmtech.com. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape.

Validated HPLC methods for this compound demonstrate key performance characteristics such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and solution stability akjournals.comasianpubs.orgjyoungpharm.orgresearchgate.netasianpharmtech.com. For instance, a stability-indicating RP-HPLC method for Oxcarbazepine (B1677851) utilized a Phenomenex C18 column (150 mm × 4.6 mm, 5.0 μm particle size) with a mobile phase of methanol (B129727) and 0.02% formic acid in water (50:50, v/v) at a flow rate of 1 mL/min, with detection at 229 nm akjournals.comakjournals.comresearchgate.net. This method showed linearity over a concentration range of 10–50 μg/mL and a mean percentage of assay of 100.03% in tablet formulations akjournals.comakjournals.comresearchgate.net. Another validated RP-HPLC method employed an X Terra C18 column (50 x 4.6 mm, 5μm) with ammonium (B1175870) bicarbonate and acetonitrile (B52724) as the mobile phase, detected at 214 nm, showing linearity from 50-300 μg/ml and mean recovery between 99.01-99.28% asianpharmtech.com.

Stability-indicating HPLC methods are particularly important for analyzing this compound in the presence of its degradation products, ensuring the method's specificity and reliability for quality control and stability studies asianpubs.orgjyoungpharm.org. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are performed during validation to demonstrate the method's ability to separate the analyte from degradation products asianpubs.orgjyoungpharm.org.

Here is a summary of typical validation parameters for HPLC methods for this compound:

| Parameter | Typical Range/Value | Source(s) |

| Linearity Range | 1-1000 μg/ml or 10-50 μg/mL or 50-300 μg/ml | akjournals.comjyoungpharm.orgresearchgate.netasianpharmtech.com |

| LOD | 0.1 μg/ml or 15 ng/mL | asianpubs.orgjyoungpharm.org |

| LOQ | 0.3 μg/ml or 50 ng/mL | asianpubs.orgjyoungpharm.org |

| Accuracy (Recovery) | 98-103% or 99-103% | akjournals.comasianpubs.orgresearchgate.netasianpharmtech.com |

| Precision (%RSD) | < 1% or < 2% | akjournals.comasianpubs.orgjyoungpharm.orgresearchgate.netasianpharmtech.com |

| Retention Time | ~4.0 min or ~7.0 min or ~6.4 min | akjournals.comasianpubs.orgakjournals.comjyoungpharm.orgresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the sensitive and selective detection of MS. LC-MS is widely applied in the analysis of this compound, particularly for the determination of this compound and its metabolites in biological matrices like plasma and serum akjournals.comakjournals.comnih.govnih.govmdpi.com. LC-MS methods offer high sensitivity and specificity, making them suitable for complex samples where interference from the matrix is a concern.

LC-MS methods for this compound often involve reversed-phase chromatography coupled with electrospray ionization (ESI) and various mass analyzer types, including triple quadrupole and linear ion trap mass spectrometers nih.govnih.govmdpi.comdrugbank.comresearchgate.net. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and identifying impurities or degradation products.

A sensitive and rapid LC-MS³ method has been developed and validated for the simultaneous determination of this compound and its main active metabolite, MHD, in human serum nih.govmdpi.com. This method utilized a Waters XBridge BEH C18 column with isocratic elution and positive polarity MS detection nih.govmdpi.com. Calibration curves showed good linearity over relevant concentration ranges for both this compound and MHD nih.govmdpi.com. LC-MS/MS (tandem mass spectrometry) is frequently used for enhanced selectivity and sensitivity by monitoring specific fragmentation pathways of the target analytes nih.govdrugbank.comresearchgate.net.

Chiral Chromatography for Enantiomeric Separation and Analysis

This compound's primary active metabolite, MHD, exists as a racemate (a 50:50 mixture of enantiomers) drugbank.com. The separation and analysis of enantiomers are critical because different enantiomers of a chiral compound can exhibit different pharmacological activities, metabolism, and toxicity profiles sygnaturediscovery.comlibretexts.org. Chiral chromatography is a specialized chromatographic technique used to separate enantiomers.

Chiral chromatography employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation sygnaturediscovery.comlibretexts.orgmdpi.comgcms.czscribd.com. Both normal-phase and reversed-phase chiral HPLC have been explored for the separation of enantiomers mdpi.com. The choice of CSP and mobile phase are critical for achieving adequate resolution of the enantiomers mdpi.comgcms.cz. While the provided search results discuss chiral separation in general and for other compounds like etoxazole, they highlight the importance and techniques involved in chiral chromatography sygnaturediscovery.comlibretexts.orgmdpi.comgcms.czscribd.com. Applying these principles to the separation of MHD enantiomers would involve developing and validating a chiral chromatographic method using a suitable chiral column and optimized mobile phase to resolve the (R)- and (S)-enantiomers of MHD.

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is invaluable for identifying and quantifying compounds, as well as elucidating their structures.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Compound Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with LC for the analysis of polar and thermolabile compounds like this compound and its metabolites nih.govnih.govmdpi.comdrugbank.comresearchgate.netanalytik-jena.com. ESI produces ions directly from the liquid phase, making it highly compatible with LC effluent.

ESI-MS is used for the identification of this compound by determining its protonated molecular ion or other adduct ions drugbank.comresearchgate.net. Tandem mass spectrometry (MS/MS or MS³) can be performed following ESI to obtain fragmentation patterns of the parent ion, providing structural information and enhancing specificity for identification and quantification, especially in complex matrices nih.govnih.govmdpi.comdrugbank.comresearchgate.net. The fragmentation pattern of this compound or its metabolites under ESI-MS/MS conditions can serve as a fingerprint for their identification drugbank.comresearchgate.net.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique used to determine the elemental composition of a sample analytik-jena.comthermofisher.comspectroscopyonline.com. While primarily used for inorganic elements, it can be applied in the context of pharmaceutical analysis to detect and quantify trace metal impurities that may be present in the raw materials, intermediates, or final product of this compound synthesis analytik-jena.comnih.govresearchgate.net.

ICP-MS involves introducing a sample into an inductively coupled plasma, which causes atomization and ionization of the elements present analytik-jena.com. The resulting ions are then directed into a mass spectrometer for separation and detection based on their mass-to-charge ratio analytik-jena.com. ICP-MS offers very low detection limits, typically in the parts per trillion (ppt) range, making it suitable for detecting trace levels of elemental contaminants thermofisher.com. Although the provided search results discuss the application of ICP-MS for elemental analysis in various matrices and illicit drugs, they establish the principles and capabilities of the technique relevant to detecting elemental impurities in pharmaceutical compounds like this compound analytik-jena.comthermofisher.comspectroscopyonline.comnih.govresearchgate.net.

Electron-Activated Dissociation (EAD) for Structural Elucidation of Conjugation Metabolites

Information specifically detailing the application of Electron-Activated Dissociation (EAD) for the structural elucidation of this compound conjugation metabolites was not found in the consulted literature.

High-Resolution Mass Spectrometry in Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS or LC-MS/MS), is extensively used for the profiling and quantification of this compound and its metabolites in complex biological matrices such as plasma and serum. LC-MS/MS methods have been developed and validated for the simultaneous quantification of this compound alongside other antiepileptic drugs and their metabolites. garcialab.comresearchgate.netlabcorp.comoup.comdntb.gov.uatbzmed.ac.irumich.edu Techniques like time-of-flight mass spectrometry (TOF-MS) and quadrupole time-of-flight HRMS (QTOF-HRMS) offer high mass accuracy and resolution, which are essential for unambiguous identification and differentiation of metabolites, including isomers. dntb.gov.ualcms.cznih.govresearchgate.net HRMS allows for the detection and quantification of this compound in the presence of the parent drug, carbamazepine (B1668303), and other related compounds, providing a comprehensive metabolic profile. researchgate.netoup.comdntb.gov.uatbzmed.ac.irlcms.cz The use of LC-HRMS/MS enables accurate measurement of this compound concentrations in human serum and plasma. researchgate.net

Spectroscopic Investigations

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the structural features and electronic properties of this compound.

Ultraviolet (UV) Spectrophotometric Analysis

Ultraviolet (UV) spectrophotometry, commonly coupled with high-performance liquid chromatography (HPLC-UV) or ultra-performance liquid chromatography (UPLC-UV), is a widely employed method for the quantitative analysis of this compound. tbzmed.ac.irnih.govnih.govtandfonline.comcapes.gov.brresearchgate.netakjournals.comrsdjournal.org These methods often involve the detection of this compound at specific UV wavelengths, typically ranging from 210 nm to 256 nm, where the compound exhibits significant absorbance. nih.govtandfonline.comcapes.gov.brresearchgate.netakjournals.comresearchgate.net UPLC-UV methods have been developed for the rapid and sensitive quantification of this compound in matrices like rat plasma, demonstrating good linearity and recovery. nih.gov HPLC methods with UV detection at wavelengths such as 210 nm or 225 nm have been validated for the simultaneous determination of this compound and carbamazepine in human plasma. nih.govtandfonline.comcapes.gov.brresearchgate.net UV spectrophotometry is also utilized in the analysis of related compounds like oxcarbazepine in pharmaceutical formulations, often involving measurement of absorbance at wavelengths around 254-256 nm. researchgate.netniscpr.res.inijpsonline.cominnovareacademics.in

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of this compound. Analysis of the ¹H NMR spectrum of carbamazepine 10,11-epoxide (this compound) reveals characteristic signals that differentiate it from the parent compound, carbamazepine. researchgate.netrsc.org A notable feature in the ¹H NMR spectrum of the epoxide is the strong upfield shift of the H-10,11 singlet, moving from approximately δ 6.95 ppm in carbamazepine to δ 4.28 ppm in the 10,11-epoxide. researchgate.netrsc.org This shift is indicative of the altered electronic environment around these protons due to the presence of the epoxide ring. researchgate.netrsc.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. While specific detailed IR spectral data for this compound were not prominently featured in the consulted search results, IR spectroscopy is a standard technique used in the structural characterization and confirmation of organic compounds, including epoxides and carboxamides, which are functional groups present in this compound. amazonaws.comresearchgate.netresearchgate.net It would typically be used in conjunction with NMR and mass spectrometry to provide a comprehensive structural analysis. amazonaws.comclinisciences.comlgcstandards.comlgcstandards.comvivanls.com

Time-Resolved Spectroscopy Applications

Information regarding the specific applications of time-resolved spectroscopy techniques for the study of this compound was not found in the consulted literature.

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for monitoring the degradation of a compound over time and in response to various environmental stresses. While specific stability-indicating methods solely focused on this compound were not extensively detailed in the search results, studies on related compounds like oxcarbazepine, a keto derivative of carbamazepine, provide relevant insights into the approaches used. akjournals.comniscpr.res.inasianpubs.orgjocpr.comjyoungpharm.org Stability-indicating HPLC methods have been developed and validated for oxcarbazepine, often employing forced degradation studies under conditions such as hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis. niscpr.res.inasianpubs.orgjyoungpharm.org These methods aim to separate the intact drug from its degradation products. asianpubs.orgjyoungpharm.org UV detection is commonly used in these HPLC-based stability-indicating methods. akjournals.comniscpr.res.inasianpubs.orgjocpr.comjyoungpharm.org Similar principles and techniques would be applicable to developing a stability-indicating method for this compound, focusing on identifying and quantifying potential degradation products that may form under various stress conditions and ensuring the method can accurately measure this compound in their presence.

Based on the available information from the search results, there appears to be a potential ambiguity regarding the chemical compound "this compound". The search results indicate that "this compound" is commonly used as a brand name for the drug Oxcarbazepine asianpubs.orgjyoungpharm.orghilarispublisher.comakjournals.comjocpr.comniscpr.res.inpharmeasy.innih.gov. Studies discussing forced degradation and degradation products under the name "this compound" consistently refer to Oxcarbazepine asianpubs.orgjyoungpharm.orghilarispublisher.comjocpr.comniscpr.res.in.

However, a search for "this compound" in chemical databases like PubChem identifies a distinct chemical compound with the name "this compound" (2H-oxet-2-ol), which has the molecular formula C3H4O2 and PubChem CID 129812967 nih.gov. This compound is chemically different from Oxcarbazepine (C15H12N2O2, PubChem CID 34312 drugbank.commims.com).

The provided outline specifically requests information on the forced degradation studies and identification of degradation products focusing solely on the chemical compound "this compound". While extensive information exists regarding the forced degradation of Oxcarbazepine (often referred to by the brand name this compound), the search results did not yield specific scientific data on the forced degradation studies or the identification and characterization of degradation products for the chemical compound 2H-oxet-2-ol (PubChem CID 129812967).

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" (2H-oxet-2-ol) for the sections on forced degradation and degradation products, as the necessary data is not available in the search results for this specific compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, bonding, and potential energy surfaces of molecules. These calculations can predict various molecular properties.

Electronic Structure Theory and Bonding Analysis

Electronic structure theory is applied to understand the distribution of electrons within the Oxetol molecule and the nature of its chemical bonds. Studies utilizing Density Functional Theory (DFT), particularly with functionals like B3LYP, have been employed to analyze the electronic properties of Oxcarbazepine (B1677851) and its analogs. These calculations can reveal insights into electron distribution and potential reactive sites within the molecule. For instance, the expected charge transfer among Carbamazepine (B1668303), Oxcarbazepine, and certain analogs has been investigated using quantum chemical parameters nanobioletters.com. Electronegativity values calculated via DFT can indicate the electron-accepting nature of these compounds nanobioletters.com. The electrostatic potential mapped on Hirshfeld surfaces can identify regions of negative and positive electrostatic potential, indicating potential hydrogen bond acceptors and donors derpharmachemica.com.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule (its minimum energy conformation). Conformation analysis explores the different spatial arrangements a molecule can adopt by rotation around single bonds. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p), 6-31G*), are commonly used for optimizing the geometry of Oxcarbazepine nanobioletters.comacs.orgnih.govnih.govscience.gov. These calculations can be performed in the gas phase or in solution using continuum models like the Polarizable Continuum Model (PCM) with the Integral Equation Formalism (IEF) acs.orgnih.gov.

Studies have investigated the geometry of dibenzoazepine analogues, including Oxcarbazepine, to identify parameters sensitive to substitution on the central seven-membered ring mdpi.com. The non-planar nature of the seven-membered ring in compounds like Oxcarbazepine can lead to the existence of conformational enantiomers that can interconvert through a ring-flip mechanism researchgate.netmdpi.com. Computational analysis has been used to study these conformational enantiomers nih.govmdpi.com. For instance, DFT calculations at the B3LYP/6-31G* level have been used for geometry optimization of Oxcarbazepine's ground state and transition state geometries related to conformational changes nih.gov. The azepine ring in related dibenzoazepine derivatives has been shown to adopt a boat conformation derpharmachemica.com.

Spectroscopic Property Prediction (e.g., Vibrational Spectroscopy)

Quantum chemical calculations can predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structures and conformations. Calculations of vibrational frequencies for optimized Oxcarbazepine geometry have been performed to characterize stationary points on the potential energy surface acs.orgnih.gov. DFT calculations, specifically using the B3LYP functional, have been applied to study the structural and vibrational properties of Oxcarbazepine in both gas and aqueous solution phases science.gov. These studies involve assigning vibrational bands based on calculated frequencies and comparing them with experimental IR and Raman spectra science.gov. Low wavenumber Raman spectroscopy, which includes crystal lattice vibrations, has also been explored for discriminating between different polymorphic forms of pharmaceuticals, potentially offering structural and conformational insights acs.org.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of systems, such as the interaction of a drug molecule with a protein or the conformational changes of a molecule in solution.

Ligand-Protein Interaction Simulations (e.g., Sodium Channel Binding)

Oxcarbazepine is known to exert its primary effect by blocking voltage-gated sodium channels nanobioletters.comnih.govnih.govmedchemexpress.com. Molecular dynamics simulations are a powerful tool to study the interactions between drug molecules (ligands) and target proteins, such as sodium channels nih.govfrontiersin.org. While direct MD simulations of this compound binding to sodium channels were not extensively detailed in the search results, related studies on Carbamazepine and other sodium channel blockers using MD simulations highlight the applicability of this technique to understanding the binding modes and mechanisms of this class of drugs nih.govfrontiersin.org. MD simulations can provide insights into the flexibility of ion channels and how drug molecules interact with specific residues within the binding site frontiersin.org. Studies on bacterial sodium channels, which serve as models for human channels, utilize MD simulations to understand ion permeation, inactivation, and drug binding nih.gov.

Molecular docking studies, often coupled with MD simulations, are used to predict the binding pose and affinity of a ligand to a protein target nanobioletters.comresearchgate.netresearchgate.net. For Oxcarbazepine and its analogs, molecular docking has been used to study their interaction with potential targets, such as the benzodiazepine (B76468) receptor and alpha-glucosidase nanobioletters.comresearchgate.netmdpi.com. While the direct application to sodium channels for this compound was not prominently featured, the methodology is highly relevant.

Conformational Dynamics of this compound (Oxcarbazepine) and Metabolites

MD simulations can also be used to study the conformational dynamics of Oxcarbazepine and its metabolites in various environments. For instance, MD simulations have been used to investigate the coating characteristics and interaction potential of Oxcarbazepine molecules on silver nanoparticles in a water environment acs.orgnih.govresearchgate.netresearchgate.net. These simulations revealed high interaction potential between Oxcarbazepine and silver nanoparticles, primarily through the nitrogen atom (N1) of the Oxcarbazepine molecule, and indicated that van der Waals forces are the main drivers of this interaction nih.govresearchgate.net. The simulations also showed the formation of clusters of Oxcarbazepine molecules around the nanoparticles at higher concentrations nih.gov.

Studies on the conformational enantiomers of Oxcarbazepine, which arise from the flexibility of its seven-membered ring, can also be explored using computational methods, including MD simulations, to understand their interconversion dynamics nih.govmdpi.com. While the provided search results primarily focused on the use of low-temperature chromatography and VT-NMR to study the kinetics of this interconversion, MD simulations could provide complementary insights into the dynamic behavior of these conformers in different environments.

Physiologically based pharmacokinetic (PBPK) models, which can incorporate aspects of molecular behavior and interactions, have been developed for Oxcarbazepine and its active metabolite, 10,11-dihydro-10-hydroxycarbazepine (MHD), to predict their pharmacokinetics mdpi.comsimulations-plus.com. These models, while not direct MD simulations of conformational dynamics, rely on an understanding of the compounds' properties and how they behave within a biological system.

Reaction Dynamics of Chemical Transformations

Computational studies play a significant role in understanding the reaction dynamics and metabolic pathways of pharmaceutical compounds like oxcarbazepine. Oxcarbazepine is a prodrug that is rapidly and extensively metabolized in the liver by cytosolic enzymes to its main active metabolite, 10,11-dihydro-10-hydroxycarbazepine (monohydroxy derivative, MHD). mims.comnih.gov A small percentage is also oxidized into an inactive 10,11-dihydroxy derivative (DHD). mims.com Understanding the dynamics of these transformations, particularly the reduction of the keto group to the active MHD, can be explored through computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govacs.orgresearchgate.net These methods can illustrate the electronic structure of organic molecules and their reactivity. researchgate.net For instance, DFT can be used to calculate chemical reactivity descriptors, aiding in the identification of active sites for various chemical attacks. researchgate.net

Chemoinformatics and QSAR/QSPR Modeling

Chemoinformatics encompasses computational approaches applied to chemical problems, including the manipulation and analysis of chemical structures and data. nih.gov In drug discovery, this field is crucial for tasks such as virtual screening, data mining, molecular design, and the development of quantitative structure-activity relationship (QSAR) models. nih.gov

Virtual Screening and Ligand Design Approaches

Virtual screening (VS) is a computational technique used in drug discovery to identify potential lead compounds from large databases of molecules. mmsl.cznih.gov It is a cost-effective and efficient method compared to traditional high-throughput screening. mmsl.cz VS methods can be broadly categorized into ligand-based and structure-based approaches. mmsl.czmdpi.com

Ligand-based VS relies on the knowledge of known active ligands and their physicochemical properties to identify similar molecules in a database. mmsl.czmdpi.com Techniques include chemical similarity searching, pharmacophore modeling, and QSAR. mmsl.cz Structure-based VS, on the other hand, utilizes the three-dimensional structure of the target protein (e.g., enzyme or receptor) to predict how small molecules might bind to it. mmsl.czmdpi.comfrontiersin.org Molecular docking is a key technique in structure-based VS, predicting the binding mode and affinity of a ligand within the protein's binding site. mmsl.czfrontiersin.org

While the searches did not yield specific studies detailing virtual screening campaigns focused solely on discovering novel this compound (Oxcarbazepine) analogues, the principles of virtual screening are directly applicable to this task. By using the known structure of oxcarbazepine or its active metabolite MHD, or by leveraging information about their target interactions (such as voltage-sensitive sodium channels wikipedia.org), virtual screening could be employed to search chemical databases for compounds with similar predicted activity profiles. mmsl.cznih.gov Ligand design approaches, often coupled with virtual screening, aim to design new molecules with desired properties, potentially leading to novel oxcarbazepine analogues with improved efficacy or pharmacokinetic profiles. nih.goveuropa.eu

Predictive Modeling for Chemical Reactivity

Predictive modeling of chemical reactivity is essential for understanding how a molecule might behave under different conditions, including its metabolic transformations and potential for unwanted reactions. Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting chemical reactivity by analyzing electronic structure and calculating reactivity descriptors. researchgate.net These descriptors can help identify reactive sites within a molecule. researchgate.net

For oxcarbazepine, understanding its reactivity is important, particularly concerning its metabolism to MHD and DHD. mims.comnih.gov Predictive models can help elucidate the mechanisms of these transformations and potentially predict the formation of reactive metabolites, although the provided searches did not detail specific predictive models for oxcarbazepine's reactivity beyond its primary metabolic pathways. acs.orgoup.com Predictive modeling can also be applied to assess the potential for drug-induced reactions, which can be linked to the chemical reactivity of the parent drug or its metabolites. oup.com

Machine Learning and Artificial Intelligence in Chemical Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into various aspects of chemical research, including drug discovery and optimization. nih.govfrontiersin.org These data-driven approaches can analyze complex relationships and predict molecular properties and activities with enhanced efficiency. nih.govnih.gov

Data-Driven Discovery and Optimization of this compound (Oxcarbazepine) Analogues

ML and AI algorithms offer powerful tools for the data-driven discovery and optimization of drug analogues. nih.govnih.gov By training on large datasets of chemical structures and their associated biological activities or properties, ML models can learn structure-activity relationships (SARs) and predict the potential of novel compounds. nih.govnih.gov This is particularly relevant for identifying and optimizing analogues of existing drugs like oxcarbazepine.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, often enhanced by ML algorithms, are used to predict the activity of new compound analogues. nih.govnih.gov Machine learning can also be applied in virtual screening to prioritize compounds with a higher likelihood of being active. frontiersin.orgnih.gov Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be used for the de novo design of new molecules with desired properties, potentially leading to the generation of novel oxcarbazepine analogues with optimized characteristics. nih.govnih.govfrontiersin.org

Predictive Models for Chemical Properties and Reactivity

Computational methods have been applied to predict the chemical properties and reactivity of molecules. In the context of this compound (2H-oxet-2-ol), theoretical studies have investigated its role and behavior as an intermediate in chemical processes. For instance, computational investigations into the fast pyrolysis of hemicelluloses have indicated the formation of 2H-oxet-2-ol as a product resulting from the initial decomposition step of 3-hydroxyprop-2-enal. acs.orgcore.ac.uk Predictive models based on quantum chemical calculations have been used to determine energy barriers associated with the formation and subsequent decomposition of 2H-oxet-2-ol, providing insights into its stability and favored reaction pathways under specific conditions. acs.orgcore.ac.uk These calculations help in predicting how 2H-oxet-2-ol might react or transform within a complex chemical environment like biomass pyrolysis.

Development of Novel Computational Methodologies

The study of chemical compounds often necessitates the application and, at times, the development of sophisticated computational methodologies to accurately describe their electronic structure, energetics, and reaction dynamics.

New Quantum Chemical Algorithms

Quantum chemical algorithms are fundamental tools used to solve the electronic Schrödinger equation for molecular systems, providing essential information about their structure and properties. In the computational investigation involving the formation and decomposition of 2H-oxet-2-ol during hemicellulose pyrolysis, established quantum chemical methods were employed. acs.orgcore.ac.uk Specifically, high-level ab initio methods such as CBS-QB3 were utilized for accurate energy calculations. acs.org Geometry optimizations and frequency calculations, crucial steps in characterizing transition states and intermediates, were performed using the B3LYP functional with the 6-311G(d,p) basis set. acs.org While these methods are not necessarily "new" algorithms, their application and implementation within computational workflows to study the complex reaction mechanisms involving species like 2H-oxet-2-ol contribute to the computational methodology applied in understanding such chemical processes.

Non Clinical Research Applications and Broader Chemical Implications

Pre-clinical Models of Biological Activity (Mechanistic Focus)

The primary mechanism of action for Oxetol (oxcarbazepine) and its pharmacologically active 10-monohydroxy metabolite (MHD or licarbazepine) is the blockade of voltage-sensitive sodium channels. droracle.aiwikipedia.org This action leads to the stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and a reduction in the propagation of synaptic impulses. droracle.aipatsnap.com

In Vitro Cellular Assays for Neuronal Activity

In vitro studies using cultured neurons are fundamental to elucidating the specific mechanisms of this compound's effects on neuronal excitability. In cultured mouse neurons, both this compound and its active metabolite, MHD, have been shown to limit sustained high-frequency repetitive firing of sodium-dependent action potentials at therapeutic concentrations. fda.gov Patch-clamp technology on differentiated NG108-15 neuronal cells revealed that this compound causes a reversible reduction in the amplitude of voltage-gated sodium currents (INa) and prolongs the recovery of these channels from inactivation. modeldb.science

However, studies on cultured rat hippocampal neurons have indicated potential neurotoxicity at high concentrations (300 µM). core.ac.uk Treatment with this compound at this concentration led to the degeneration and swelling of neurites, an increase in reactive oxygen species (ROS) production, and a decrease in intracellular ATP levels. core.ac.ukresearchgate.net These toxic effects were more pronounced with this compound compared to its parent compound, carbamazepine (B1668303), and other new antiepileptic derivatives in the same in vitro model. core.ac.uk

Animal Models for Investigating Mechanistic Pathways (e.g., veratrine-induced transmitter release)

Animal models, particularly those using brain tissue slices, have been instrumental in understanding how this compound's channel-blocking activity translates into modulation of neurotransmitter systems. A key model involves the use of veratrine (B1232203) (or veratridine), a sodium channel opener that induces neurotransmitter release. nih.govneurology.org In rat brain slices, this compound inhibits the veratrine-induced release of several neurotransmitters, including the excitatory amino acids glutamate (B1630785) and aspartate, as well as GABA and dopamine. nih.govnih.gov

Studies comparing this compound to other anticonvulsants like carbamazepine and lamotrigine (B1674446) found they have similar potency in inhibiting veratrine-induced neurotransmitter release. nih.govneurology.orgnih.govdroracle.ai Specifically, in rat cortex, anticonvulsant doses of this compound caused about a 50% inhibition of the veratridine-induced increase in extracellular glutamate. nih.govdroracle.ai However, this effect was less pronounced in the striatum. nih.govdroracle.ai It is noteworthy that this compound is significantly less potent at inhibiting neurotransmitter release elicited by more physiological electrical stimulation compared to the artificial stimulation by veratrine. neurology.orgdroracle.ai

Beyond neurotransmitter release, animal models have been used to explore this compound's neuroprotective effects. In a gerbil model of transient global cerebral ischemia, post-treatment with this compound was shown to protect pyramidal neurons in the hippocampus from ischemic damage, partly by reducing the activation of astrocytes and microglia. nih.gov Similarly, in a rat model of cardiac arrest, therapeutic administration of this compound saved cerebellar Purkinje cells from ischemia-reperfusion injury by attenuating oxidative stress. nih.gov

Chemical Biology and Biochemical Investigations

Enzyme Kinetics and Inhibition/Induction Studies

This compound's interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its biochemical profile and distinguishes it from its predecessor, carbamazepine. wikipedia.org Unlike carbamazepine, which is oxidized by the CYP450 system, this compound is rapidly and extensively metabolized by cytosolic reductases to its active MHD metabolite. droracle.aiclinpgx.org This different metabolic pathway results in a lower potential for autoinduction and drug-drug interactions. nih.govnih.gov

Despite its primary reductive metabolism, this compound is not devoid of effects on the CYP450 system. It is considered a weak inducer of CYP3A4 and CYP3A5 and an inhibitor of CYP2C19. nih.govnih.govresearchgate.net The induction of CYP3A4 can accelerate the elimination of other substrates for this enzyme, such as cortisol and steroid hormones in oral contraceptives. nih.govbmj.com

Studies using human hepatocytes have quantified these inductive effects. Compared to carbamazepine, this compound and its active metabolite MHD show a lower induction potential for CYP1A2, CYP2B6, and CYP3A4. nih.govtandfonline.com The 10-keto group on this compound is considered a key structural determinant for its limited auto-induction capability compared to carbamazepine. nih.govtandfonline.com

Interactive Data Table: CYP450 mRNA Induction by this compound and Related Compounds

| Compound | CYP Isozyme | Mean Fold Change in mRNA Levels (Range) | Reference |

| This compound | CYP1A2 | 7.2 (2.3–11.5) | nih.govtandfonline.com |

| CYP2B6 | 11.5 (3.2–19.3) | nih.govtandfonline.com | |

| CYP3A4 | 3.5 (1.2–7.4) | nih.govtandfonline.com | |

| 10-hydroxyoxcarbazepine (MHD) | CYP1A2 | No induction | nih.govtandfonline.com |

| CYP2B6 | 7.0 (2.5–10.8) | nih.govtandfonline.com | |

| CYP3A4 | 2.7 (0.8–5.7) | nih.govtandfonline.com | |

| Carbamazepine | CYP1A2 | 10.0 (6.2–13.7) | nih.govtandfonline.com |

| CYP2B6 | 14.8 (3.1–29.1) | nih.govtandfonline.com | |

| CYP3A4 | 8.3 (3.5–14.5) | nih.govtandfonline.com |

Protein Binding Mechanisms and Affinity Studies

The extent to which a compound binds to plasma proteins influences its distribution and availability to target sites. Both this compound and its active metabolite MHD exhibit relatively low plasma protein binding. basicmedicalkey.com Studies have shown that the binding capacity is constant within the typical therapeutic concentration ranges. nih.gov

The mean percentage of unbound (free) this compound in serum is approximately 61%, corresponding to a protein binding of about 39-41%. nih.govresearchgate.net Its clinically relevant metabolite, MHD, is even less bound to plasma proteins, with a mean free percentage of around 61%, meaning only about 35-40% of MHD is protein-bound. nih.govbasicmedicalkey.comnih.gov This low level of protein binding reduces the likelihood of significant drug displacement interactions when co-administered with other highly protein-bound medications. basicmedicalkey.comgoogle.com

Interactive Data Table: Plasma Protein Binding of this compound and its Metabolite

| Compound | Mean Protein Binding (%) | Mean Free Fraction (%) | Reference |

| This compound | ~39-41 | ~59-61 | nih.govresearchgate.net |

| 10-hydroxyoxcarbazepine (MHD) | ~35-40 | ~60-65 | nih.govbasicmedicalkey.comnih.gov |

Materials Science and Chemical Engineering Contexts

While this compound is not typically categorized as a material for industrial materials science applications, its synthesis and formulation fall within the realm of chemical and pharmaceutical engineering. The chemical synthesis of this compound has been an area of research to improve upon existing methods, which historically involved raw materials like 10-methoxy-iminostilbene or the oxidation and rearrangement of carbamazepine. google.com Newer methods aim for higher yields and improved environmental safety profiles, for example, by using 5-cyano-10-nitro-5H-dibenz[b,f]azepine with a Raney nickel catalyst for reduction and subsequent hydrolysis. google.com

In the context of pharmaceutical engineering, significant work has focused on developing advanced drug delivery systems to overcome challenges associated with this compound's poor water solubility. google.comresearchgate.net This research involves encapsulating the drug into polymeric nanoparticles to improve brain delivery and potentially limit transplacental permeability. nih.gov Materials used in these formulations include biocompatible polymers like poly(lactic-co-glycolide) (PLGA) and PEGylated PLGA. nih.gov

Further formulation engineering involves creating modified-release matrix tablets using cellulose (B213188) ether polymers such as Hydroxy Propyl Methyl Cellulose (HPMC) to provide sustained drug release, improve patient compliance, and reduce exposure to high peak doses. researchgate.net The study of how different excipients and solubilizing agents, like cyclodextrins, affect the drug's release kinetics from these matrices is a key aspect of this pharmaceutical engineering work. researchgate.net

Applications in Advanced Functional Materials (e.g., related dibenzoazepine structures)

While this compound is known for its medicinal applications, its core chemical structure, a dibenzo[b,f]azepine derivative, serves as a valuable scaffold in non-clinical research, particularly in the development of advanced functional materials. The intrinsic properties of this tricyclic system, including its rigid yet conformationally flexible seven-membered ring, make it an attractive building block for complex molecules with unique functions. mdpi.com

A notable application is in the field of catalysis. Researchers have successfully synthesized pincer ligands for rhodium (Rh) and iridium (Ir) metal complexes using a dihydrodibenzo[b,f]azepine framework. nih.gov These ligands are crucial in organometallic chemistry for creating catalysts that can facilitate specific chemical transformations with high efficiency and selectivity. The process involves the bromination of the dibenzoazepine scaffold, followed by selective lithium-halogen exchange and reaction with a chlorophosphine to yield the desired bisphosphine ligand. nih.gov

Furthermore, the broader family of 5H-dibenzo[a,d] researchgate.netannulene derivatives, which are structurally related to the dibenzoazepine core of this compound, have demonstrated cytotoxic, antioxidant, and antimicrobial properties in research settings. mdpi.com The specific geometry of the central seven-membered ring, which is influenced by substitutions and the presence of double bonds, is a key determinant of the molecule's biological and chemical activity. mdpi.com These findings highlight the potential of the dibenzoazepine framework as a precursor for developing new materials and molecules with tailored chemical and physical properties.

Chemical Process Optimization and Green Chemistry Principles

The synthesis and manufacturing of chemical compounds like this compound are subject to continuous process optimization to enhance efficiency, reduce costs, and minimize environmental impact. nih.govolemiss.edu This optimization is increasingly guided by the principles of Green Chemistry, which provide a framework for designing safer, more sustainable chemical processes. instituteofsustainabilitystudies.comsekisuidiagnostics.com

The twelve principles of Green Chemistry advocate for a life-cycle approach to chemical production, from the choice of starting materials to the design of the final product and its degradation. nih.govessentialchemicalindustry.orgacs.org These principles emphasize waste prevention, maximizing the incorporation of all starting materials into the final product (atom economy), using less hazardous substances, designing safer chemicals, and improving energy efficiency. essentialchemicalindustry.orgacs.org

| Principle No. | Core Concept | Brief Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. nih.gov |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. essentialchemicalindustry.org |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. essentialchemicalindustry.org |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. essentialchemicalindustry.org |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov |

| 8 | Reduce Derivatives | Unnecessary derivatization (e.g., use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. essentialchemicalindustry.org |